Cas no 2380150-82-1 (tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate)

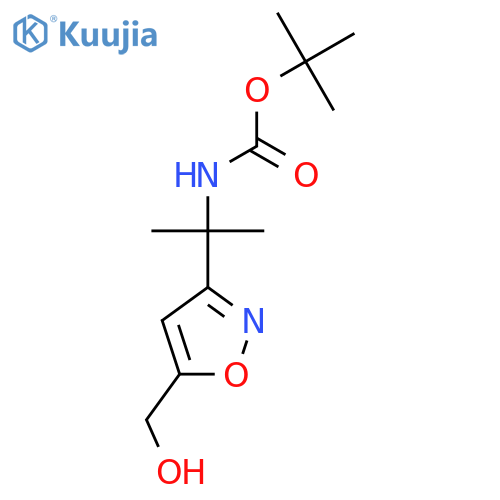

2380150-82-1 structure

商品名:tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate

CAS番号:2380150-82-1

MF:C12H20N2O4

メガワット:256.298203468323

MDL:MFCD33550548

CID:5668652

PubChem ID:155978379

tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-26976016

- 2380150-82-1

- tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate

- Z4500930486

- tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate

-

- MDL: MFCD33550548

- インチ: 1S/C12H20N2O4/c1-11(2,3)17-10(16)13-12(4,5)9-6-8(7-15)18-14-9/h6,15H,7H2,1-5H3,(H,13,16)

- InChIKey: CGKXDVJVPCKOHF-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C)(C)C1C=C(CO)ON=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 256.14230712g/mol

- どういたいしつりょう: 256.14230712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- 密度みつど: 1.142±0.06 g/cm3(Predicted)

- ふってん: 411.0±40.0 °C(Predicted)

- 酸性度係数(pKa): 10.76±0.46(Predicted)

tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26976016-0.5g |

tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |

2380150-82-1 | 95.0% | 0.5g |

$579.0 | 2025-03-20 | |

| Enamine | EN300-26976016-5.0g |

tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |

2380150-82-1 | 95.0% | 5.0g |

$2152.0 | 2025-03-20 | |

| Enamine | EN300-26976016-0.25g |

tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |

2380150-82-1 | 95.0% | 0.25g |

$367.0 | 2025-03-20 | |

| Enamine | EN300-26976016-0.05g |

tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |

2380150-82-1 | 95.0% | 0.05g |

$174.0 | 2025-03-20 | |

| 1PlusChem | 1P0284E8-5g |

tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |

2380150-82-1 | 95% | 5g |

$2722.00 | 2024-05-22 | |

| Aaron | AR0284MK-2.5g |

tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |

2380150-82-1 | 95% | 2.5g |

$2025.00 | 2025-02-15 | |

| Aaron | AR0284MK-50mg |

tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |

2380150-82-1 | 95% | 50mg |

$265.00 | 2025-02-15 | |

| Aaron | AR0284MK-5g |

tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |

2380150-82-1 | 95% | 5g |

$2984.00 | 2025-02-15 | |

| Aaron | AR0284MK-250mg |

tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |

2380150-82-1 | 95% | 250mg |

$530.00 | 2025-02-15 | |

| Aaron | AR0284MK-1g |

tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |

2380150-82-1 | 95% | 1g |

$1047.00 | 2025-02-15 |

tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate 関連文献

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Ye-Yun Zhang,Xi-Wen He,Wen-You Li RSC Adv., 2015,5, 71030-71034

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

2380150-82-1 (tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量